![molecular formula C14H9NO5 B14353742 2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid CAS No. 92262-74-3](/img/structure/B14353742.png)
2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is a complex organic compound that belongs to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzoebenzofuran-1-yl)acetic acid typically involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. One common method is the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal catalysts such as palladium or nickel. These methods are designed to maximize yield and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Aplicaciones Científicas De Investigación
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2-nitrobenzoebenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Amiodarone
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
Uniqueness
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is unique due to its specific structural features and the presence of a nitro group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92262-74-3 |
|---|---|
Fórmula molecular |
C14H9NO5 |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C14H9NO5/c16-12(17)7-10-13-9-4-2-1-3-8(9)5-6-11(13)20-14(10)15(18)19/h1-6H,7H2,(H,16,17) |
Clave InChI |
SBUTVHKNDLKSQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


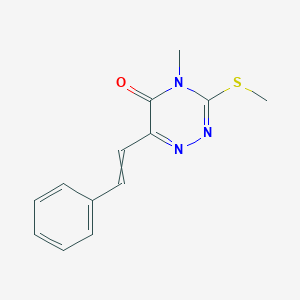
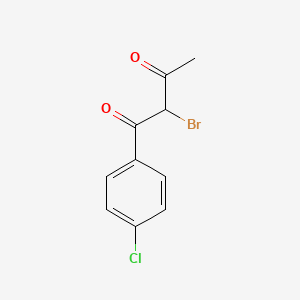
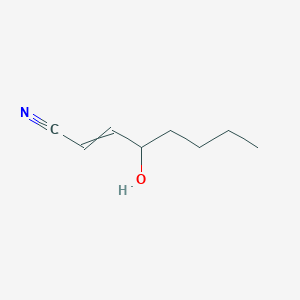

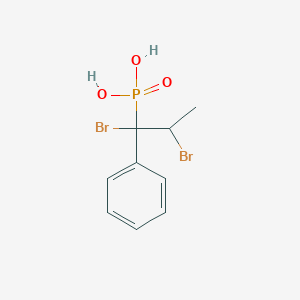

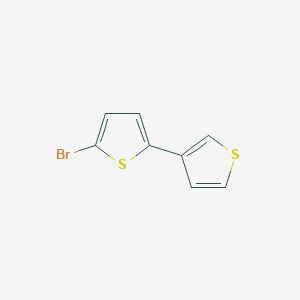
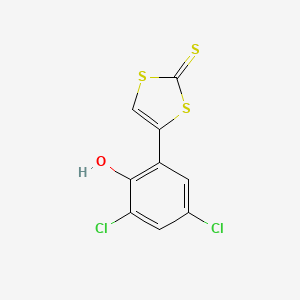
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
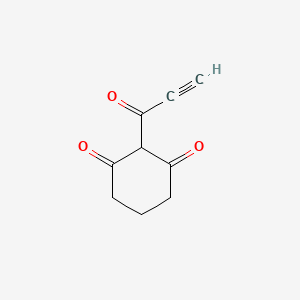
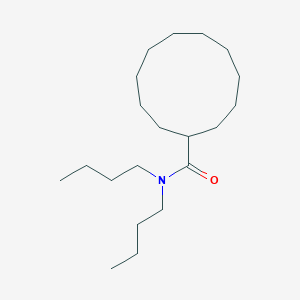
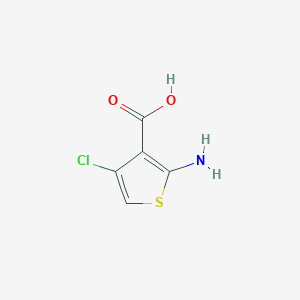
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
